N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Description
Historical Context in Benzothiazole Derivative Research
Benzothiazoles, first characterized in the late 19th century, have evolved into a cornerstone of heterocyclic chemistry due to their diverse pharmacological profiles. The parent compound, 1,3-benzothiazole, gained prominence through its natural occurrence in firefly luciferin and synthetic applications in dyes and rubber vulcanization. By the mid-20th century, researchers recognized the scaffold’s ability to modulate biological pathways, leading to FDA-approved drugs such as riluzole (amyotrophic lateral sclerosis) and pramipexole (Parkinson’s disease).
The target compound emerges from this legacy, incorporating strategic substitutions to enhance bioactivity. Its 6-fluorobenzo[d]thiazol-2-yl group reflects modern medicinal chemistry strategies to improve metabolic stability and target binding. The diethylaminoethyl side chain, a common feature in neuroactive compounds, suggests potential central nervous system (CNS) applications, though specific mechanisms remain under investigation.
Structural Classification within Heterocyclic Compounds
This compound belongs to the benzothiazole class of bicyclic heterocycles, characterized by a benzene ring fused to a thiazole moiety (Figure 1). Key structural features include:
| Property | Value |
|---|---|
| CAS Registry Number | 1215662-36-4 |
| Molecular Formula | C~22~H~27~ClFN~3~O~3~S |
| Molecular Weight | 468.0 g/mol |
| Substituents | 6-Fluoro, 3,4-dimethoxy, diethylaminoethyl |
The fluorine atom at position 6 enhances electronegativity, potentially influencing π-π stacking interactions with biological targets. The 3,4-dimethoxybenzamide group introduces hydrogen-bonding capabilities, while the diethylaminoethyl chain contributes to solubility in physiological environments.
Significance in Medicinal Chemistry
Benzothiazoles exhibit broad therapeutic potential, with over 200 derivatives clinically evaluated since 2010. The target compound’s structure aligns with trends in anticancer agent development, where fluorinated benzothiazoles demonstrate enhanced cytotoxicity. For example, derivative 29 in recent studies showed IC~50~ values of 1.2 nM against SKRB-3 breast cancer cells, attributed to fluorinated aromatic systems.
The compound’s dimethoxy groups may confer antioxidant properties, as seen in analogous structures where methoxy substitutions reduced oxidative stress in neuronal models. Furthermore, the diethylaminoethyl moiety mirrors structural motifs in acetylcholinesterase inhibitors, suggesting possible applications in neurodegenerative diseases.
Research Trajectory and Academic Interest
Recent studies emphasize benzothiazole optimization through substituent engineering. For instance, chloromethyl and methoxybenzamide derivatives exhibited IC~50~ values below 10 µM in colon and liver cancer models. The target compound’s 6-fluoro substitution mirrors strategies used in derivative 58 , which showed selective toxicity against pancreatic cells.
Academic interest focuses on structure-activity relationship (SAR) studies to elucidate the impact of:
- Electron-withdrawing groups (e.g., fluorine) on receptor affinity
- Alkylamino side chains on blood-brain barrier penetration
- Methoxy substitutions on pharmacokinetic profiles
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S.ClH/c1-5-25(6-2)11-12-26(22-24-17-9-8-16(23)14-20(17)30-22)21(27)15-7-10-18(28-3)19(13-15)29-4;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOOCUKSOCYPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of 3,4-dimethoxyaniline with an appropriate acyl chloride or anhydride to form the benzamide core.
Introduction of the Fluorobenzo[d]thiazole Moiety: This step may involve the condensation of the benzamide intermediate with a fluorobenzo[d]thiazole derivative under acidic or basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the amide or thiazole moieties, potentially yielding amine or thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions may occur at the fluorine atom or the diethylaminoethyl side chain, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include quinone derivatives, reduced amines, and various substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. This inhibition leads to effective antimicrobial activity against various resistant bacterial strains.
Table 1: Antimicrobial Activity of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide | 15 | Chlamydia pneumoniae |
| Benzothiazole Derivative A | 12.5 | Staphylococcus aureus |
| Benzothiazole Derivative B | 25 | Escherichia coli |
The minimum inhibitory concentration (MIC) values suggest that this compound is effective against multiple pathogens, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. The benzamide structure is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have shown that compounds with similar configurations can disrupt cancer cell signaling pathways, leading to apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study focused on benzamide derivatives revealed that those containing thiazole rings exhibited significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the modulation of protein kinase activities, which are crucial for cancer cell survival and growth .
Summary of Research Findings
The research surrounding this compound highlights its potential as a multifaceted therapeutic agent. Its antimicrobial and anticancer properties position it as a candidate for further development in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to these targets, while the fluorobenzo[d]thiazole moiety could enhance specificity and affinity. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Functional Group Impact on Activity and Properties
Benzothiazole Substituents: 6-Fluoro (Target Compound): Fluorine’s electronegativity may enhance binding to hydrophobic pockets in kinases or receptors. This contrasts with the 6-nitro group in ’s compound, which showed potent VEGFR-2 inhibition but may reduce metabolic stability .
Amide Substituents: 3,4-Dimethoxybenzamide (Target Compound): Methoxy groups donate electron density, possibly stabilizing interactions with aromatic residues in enzymes. Similar motifs in ’s compounds are patented for kinase inhibition . Thiadiazole-thioacetamide (): The sulfur-rich structure enhances metal coordination (e.g., with VEGFR-2’s ATP-binding site), contributing to nanomolar potency .
Side Chains: Diethylaminoethyl (Target Compound): Likely improves solubility and membrane permeability compared to compounds lacking basic side chains (e.g., ’s simple benzamide derivatives) .
Research Findings and Hypotheses
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Diethylamino group : Enhances solubility and bioavailability.
- Fluorobenzo[d]thiazole moiety : Imparts specific biological activity.
- Dimethoxybenzamide structure : Contributes to its interaction with biological targets.
Structural Formula
Antitumor Properties
Research indicates that the compound exhibits promising antitumor activity against various cancer cell lines. For instance, in studies involving lung cancer cell lines A549, HCC827, and NCI-H358, the compound demonstrated significant cytotoxic effects.
Table 1: Antitumor Activity Against Lung Cancer Cell Lines
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Culture |
| HCC827 | 20.46 ± 8.63 | 3D Culture |
| NCI-H358 | 6.48 ± 0.11 | 2D Culture |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a higher potency in two-dimensional cultures compared to three-dimensional formats .
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Inhibition of key signaling pathways : Similar compounds have been noted to inhibit RET kinase activity, crucial for tumor growth and proliferation .
- DNA binding affinity : Studies suggest that the compound binds within the minor groove of DNA, disrupting replication and transcription processes .
Case Studies
-
Zebrafish Model for Teratogenicity :
A study evaluated the protective role of related thiazole derivatives against ethanol-induced teratogenic effects in zebrafish. The findings indicated that compounds similar to this compound could mitigate oxidative stress and prevent morphological defects . -
Antioxidant and Anti-inflammatory Effects :
Research has shown that thiazole derivatives can enhance antioxidant defenses and reduce inflammation, which may complement their antitumor properties . This dual action could be beneficial in cancer therapy by addressing both tumor growth and the inflammatory microenvironment.
Q & A
Q. What are the critical steps in synthesizing N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride?
The synthesis involves multi-step organic reactions:
- Step 1: Condensation of 6-fluorobenzo[d]thiazol-2-amine with diethylaminoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C, 12–24 hours).
- Step 2: Coupling with 3,4-dimethoxybenzoyl chloride using a coupling agent like HATU or EDCI in dichloromethane.
- Step 3: Hydrochloride salt formation via treatment with HCl in ethanol . Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR: Confirm proton/carbon environments (e.g., diethylamino δ 1.0–1.2 ppm, fluorobenzo-thiazole δ 7.3–8.1 ppm).
- HPLC: Assess purity (>95% using C18 column, acetonitrile/water gradient).
- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ (e.g., m/z ~532). Cross-validate with elemental analysis .
Q. How is the compound’s biological activity evaluated in vitro?
Standard assays include:
- Target binding: Radioligand displacement (e.g., receptor-binding assays with IC₅₀ determination).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7).
- Enzyme inhibition: Fluorogenic substrates for kinases or proteases. Include positive controls (e.g., staurosporine) and solvent controls .
Q. What solubility challenges exist, and how are they addressed?
The compound’s poor aqueous solubility (<0.1 mg/mL) is mitigated by:
- Co-solvents: DMSO (≤1% v/v) in cell-based assays.
- Formulation: Liposomal encapsulation or cyclodextrin complexes for in vivo studies .
Q. How is compound stability assessed under varying storage conditions?
- Accelerated stability studies: Exposure to 40°C/75% RH for 4 weeks.
- Analytical monitoring: HPLC and NMR to detect degradation (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Use Design of Experiments (DoE) to optimize:
- Temperature: 70–90°C for amide coupling (avoids side reactions).
- Solvent: Switch from DMF to acetonitrile for better solubility.
- Catalyst: Add DMAP (4-dimethylaminopyridine) to accelerate coupling. Monitor via TLC (Rf ~0.4 in EtOAc/hexane) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Docking studies (AutoDock Vina): Model binding to kinase ATP pockets (e.g., EGFR).
- DFT calculations (Gaussian): Predict electronic properties (HOMO/LUMO) and reactivity. Validate with experimental IC₅₀ data .
Q. How are contradictions in biological activity data resolved?
- Replicate assays: Test under standardized conditions (e.g., ATP concentration in kinase assays).
- Check metabolite interference: LC-MS/MS to identify degradation products.
- Orthogonal assays: Compare SPR (surface plasmon resonance) with fluorescence polarization data .
Q. What structural analogs enhance activity, and how is SAR analyzed?
- Key modifications: Replace 6-fluoro with 6-nitro (increases electron-withdrawing effects) or diethylamino with pyrrolidine (enhances basicity).
- SAR table:
| Analog Modification | Activity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 6-Fluoro (Parent) | 50 ± 5 | 10 ± 2 |
| 6-Nitro | 30 ± 3 | 5 ± 1 |
| Diethylamino → Pyrrolidine | 45 ± 4 | 15 ± 3 |
- Trends: Nitro groups improve potency but reduce solubility .
Q. What strategies enable scalable synthesis for preclinical studies?
- Continuous flow chemistry: Reduce reaction time from 24 hours to 2 hours.
- Purification: Switch from column chromatography to preparative HPLC.
- Quality control: Implement PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
